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Compound of Interest

Compound Name: MCB-613

Cat. No.: B161137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary toxicity studies

conducted on MCB-613, a novel small molecule with dual mechanisms of action as a potent

stimulator of steroid receptor coactivators (SRCs) and a covalent inhibitor of Kelch-like ECH

associated protein 1 (KEAP1). The available preclinical data suggests a favorable safety profile

with selective cytotoxicity towards cancer cells while demonstrating no apparent toxicity in

normal cells and in vivo models at therapeutically effective doses.

In Vitro Cytotoxicity
MCB-613 has demonstrated potent and selective cytotoxic effects against a variety of human

cancer cell lines. In contrast, normal cell lines have shown resistance to the compound at

similar concentrations.
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Cell Line Cancer Type Result Citation

MCF-7 Breast Cancer Cytotoxic [1][2]

PC-3 Prostate Cancer Cytotoxic [1][2]

H1299 Lung Cancer Cytotoxic [1][2]

HepG2 Liver Cancer Cytotoxic [1][2]

Mouse Primary

Hepatocytes
Normal Resistant [1]

Mouse Embryonic

Fibroblasts (MEF)
Normal Resistant [1]

Human Umbilical Vein

Endothelial Cells

(HUVEC)

Normal
Resistant at low

concentrations
[1]

In Vivo Toxicity and Efficacy
Preclinical studies in mouse models have indicated that MCB-613 is well-tolerated and does

not produce obvious signs of toxicity at doses that result in significant anti-tumor or

cardioprotective effects.
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Animal Model Condition
Dosing
Regimen

Observation Citation

Athymic Nude

Mice

MCF-7 Breast

Cancer

Xenograft

20 mg/kg,

intraperitoneal

injection, 3 times

a week for 7

weeks

Significantly

stalled tumor

growth with no

obvious animal

toxicity. Body

weights were not

statistically

different from the

control group.

[1][2]

SCID Mice

EGFR-mutant,

EGFR inhibitor-

resistant NSCLC

Flank Xenograft

Not specified

Selectively

suppressed the

growth of drug-

resistant tumors.

[3]

Mice
Myocardial

Infarction

20 mg/kg,

intraperitoneal

injection

No apparent

toxicity.
[4]

Mechanism of Action and Cellular Stress Response
MCB-613's selective toxicity in cancer cells is attributed to its ability to hyper-activate SRCs,

leading to a cascade of cellular events culminating in cell death.[5] This overstimulation results

in severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species

(ROS).[1][5] This process creates a positive feedback loop, overwhelming the cancer cells'

stress response mechanisms.[1] The resulting cytotoxicity exhibits features characteristic of

paraptosis.[2]

In the context of non-small cell lung cancer (NSCLC), MCB-613 acts as a covalent inhibitor of

KEAP1.[3][6] This action exploits a collateral sensitivity in drug-resistant EGFR-mutant NSCLC

cells.[3][6][7] MCB-613 covalently bridges two KEAP1 monomers, interfering with the

degradation of its substrates, such as NRF2.[3][6]

Experimental Protocols
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In Vitro Cytotoxicity Assay
Cell Lines: A panel of human cancer cell lines (MCF-7, PC-3, H1299, HepG2) and normal

cells (mouse primary hepatocytes, MEFs, HUVECs) were used.

Treatment: Cells were treated with varying concentrations of MCB-613 (e.g., 0-7 μM) for a

specified duration (e.g., 48 hours).[2]

Viability Assessment: Cell viability was assessed using standard methods to determine the

cytotoxic effects of the compound.

In Vivo Xenograft Model (Breast Cancer)
Animal Model: Athymic nude mice were used.

Tumor Implantation: MCF-7 breast cancer cells were injected into the mammary fat pads to

establish tumors.[1]

Treatment Protocol: Once tumors were established, mice were randomized into two groups.

The treatment group received intraperitoneal (i.p.) injections of MCB-613 at a dose of 20

mg/kg, administered three times a week for seven weeks. The control group received

injections of a saline vehicle.[1][2]

Toxicity and Efficacy Monitoring: Tumor growth was monitored throughout the study. Animal

body weights were recorded to assess for signs of toxicity.[1]

In Vivo Xenograft Model (NSCLC)
Animal Model: SCID mice were used.

Tumor Implantation: Drug-naïve (PC9) and drug-resistant (GR4) EGFR-mutant NSCLC cells

were implanted into the flanks of the mice.[3]

Treatment: Mice were treated with MCB-613.

Efficacy Assessment: The selective suppression of drug-resistant tumor growth was

evaluated.[3]
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In Vivo Myocardial Infarction Model
Animal Model: Mice were subjected to permanent ligation of the left anterior descending

(LAD) coronary artery to induce myocardial infarction.[4]

Treatment Protocol: Two hours post-MI, mice were randomized to receive either 20 mg/kg of

MCB-613 or a vehicle control via intraperitoneal injection.[4]

Toxicity Assessment: The general health and survival of the animals were monitored for any

signs of toxicity.[4]
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Caption: MCB-613 induced SRC hyper-activation pathway leading to cancer cell death.
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Caption: MCB-613 mediated covalent inhibition of KEAP1 in NSCLC.
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Caption: Experimental workflow for in vivo toxicity and efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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